4-{5-[Cyano(2-methoxyanilino)methyl]furan-2-yl}benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{5-[Cyano(2-methoxyanilino)methyl]furan-2-yl}benzoic acid is a complex organic compound that belongs to the class of furan derivatives. These compounds are characterized by a furan ring, which is a five-membered aromatic ring containing one oxygen atom. The compound also contains a benzoic acid moiety, which is a common structural motif in many biologically active molecules. The presence of the cyano group and the methoxyanilino group further adds to the compound’s complexity and potential reactivity.
Preparation Methods
The synthesis of 4-{5-[Cyano(2-methoxyanilino)methyl]furan-2-yl}benzoic acid typically involves multiple steps, starting from readily available starting materials. Industrial production methods may involve optimization of these steps to improve yield and reduce costs.
Chemical Reactions Analysis
4-{5-[Cyano(2-methoxyanilino)methyl]furan-2-yl}benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The cyano group can be reduced to form primary amines.
Substitution: The methoxyanilino group can undergo nucleophilic substitution reactions to introduce other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions used but can include a variety of substituted furan and benzoic acid derivatives .
Scientific Research Applications
4-{5-[Cyano(2-methoxyanilino)methyl]furan-2-yl}benzoic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: The compound’s structural features make it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-{5-[Cyano(2-methoxyanilino)methyl]furan-2-yl}benzoic acid is not fully understood but is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The cyano group and the methoxyanilino group are likely to play key roles in these interactions, potentially through hydrogen bonding or hydrophobic interactions. The furan ring and the benzoic acid moiety may also contribute to the compound’s overall binding affinity and specificity .
Comparison with Similar Compounds
Similar compounds to 4-{5-[Cyano(2-methoxyanilino)methyl]furan-2-yl}benzoic acid include other furan derivatives and benzoic acid derivatives. For example:
5-Cyano-furan-2-carboxylic acid: This compound has a similar furan ring structure but lacks the methoxyanilino group.
4-(5-Cyano-{4-(fur-2-yl}benzoic acid): This compound has a similar overall structure but with different substituents on the furan ring.
The uniqueness of this compound lies in its combination of functional groups, which gives it distinct chemical and biological properties.
Properties
CAS No. |
658706-83-3 |
---|---|
Molecular Formula |
C20H16N2O4 |
Molecular Weight |
348.4 g/mol |
IUPAC Name |
4-[5-[cyano-(2-methoxyanilino)methyl]furan-2-yl]benzoic acid |
InChI |
InChI=1S/C20H16N2O4/c1-25-18-5-3-2-4-15(18)22-16(12-21)19-11-10-17(26-19)13-6-8-14(9-7-13)20(23)24/h2-11,16,22H,1H3,(H,23,24) |
InChI Key |
BBKYQJSNCLDHSD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1NC(C#N)C2=CC=C(O2)C3=CC=C(C=C3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.